molecular formula C12H16O B13233460 2-(4-Cyclobutylphenyl)ethan-1-ol

2-(4-Cyclobutylphenyl)ethan-1-ol

Cat. No.: B13233460
M. Wt: 176.25 g/mol
InChI Key: ALWQGXXSXFPGEK-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylphenyl)ethan-1-ol is an organic compound with the molecular formula C₁₂H₁₆O It is characterized by a phenyl ring substituted with a cyclobutyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylphenyl)ethan-1-ol typically involves the reaction of 4-cyclobutylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Cyclobutylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyclopropylphenyl)ethan-1-ol
  • 2-(4-Cyclopentylphenyl)ethan-1-ol
  • 2-(4-Cyclohexylphenyl)ethan-1-ol

Uniqueness

2-(4-Cyclobutylphenyl)ethan-1-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(4-cyclobutylphenyl)ethanol

InChI

InChI=1S/C12H16O/c13-9-8-10-4-6-12(7-5-10)11-2-1-3-11/h4-7,11,13H,1-3,8-9H2

InChI Key

ALWQGXXSXFPGEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)CCO

Origin of Product

United States

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